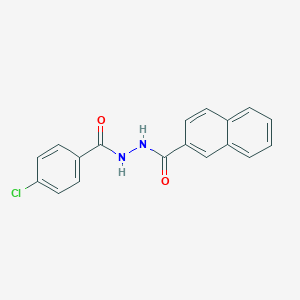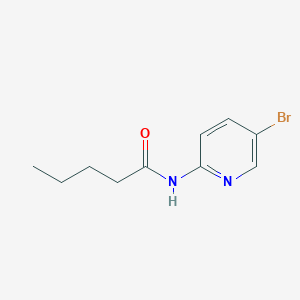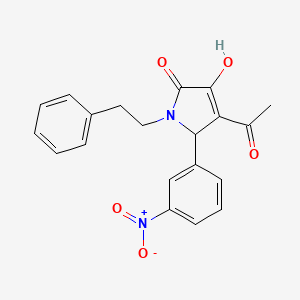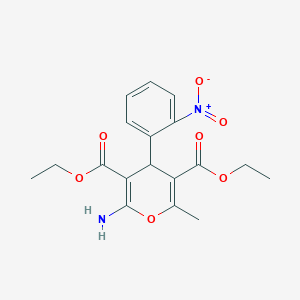![molecular formula C16H13ClF3NO3 B4882794 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTB belongs to the class of benzamide derivatives and is a potent antagonist of the dopamine D2 receptor.
Mécanisme D'action
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide acts as an antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide reduces the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to reduce the rewarding effects of drugs of abuse, which may make it a potential therapeutic agent for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has a number of advantages for lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, which makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to use in some experimental protocols.
Orientations Futures
There are a number of future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide analogs, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide in the treatment of other psychiatric and neurological disorders, such as depression and Parkinson's disease. Additionally, the development of new experimental protocols and techniques may allow for a better understanding of the mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 4-chloro-2-(trifluoromethyl)aniline in the presence of a coupling reagent. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain pure N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. The synthesis method has been optimized to obtain a high yield of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide with high purity.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-psychotic effects and has been tested in animal models for the treatment of schizophrenia. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-14-4-3-10(17)7-13(14)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXGKGITLLMKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)


![3-(4-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4882749.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4882753.png)
![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882757.png)


![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)

![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)